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Compound of Interest

Compound Name: Atrasentan

Cat. No.: B1666376

An objective analysis of the clinical trial data for researchers and drug development
professionals.

Atrasentan, a selective endothelin A (ETA) receptor antagonist, has been investigated as a
therapeutic agent to mitigate the progression of diabetic kidney disease (DKD). Clinical trials
have compared its efficacy and safety against placebo, providing valuable insights for the
scientific community. This guide offers a comprehensive comparison based on available
experimental data, with a focus on quantitative outcomes, experimental protocols, and relevant
biological pathways.

Quantitative Data Summary

The primary evidence for the efficacy and safety of atrasentan in DKD comes from the Study
of Diabetic Nephropathy with Atrasentan (SONAR) trial.[1] The key quantitative findings from
this and other relevant studies are summarized below.

Efficacy Outcomes
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Endpoint

Atrasentan

Placebo

Hazard
Ratio (95%
Cl)

P-value Citation

Primary
Composite
Renal

Endpoint

6.0%
(79/1325)

7.9%
(105/1323)

0.65 (0.49—
0.88)

0.0047 2]

Components
of Primary

Endpoint

Doubling of
serum

creatinine

0.74 (0.57 to
0.95)

- [1]

End-stage
renal disease
(ESRD)

0.70 (0.55 to
0.88)

- [1]

Reduction in
Albuminuria
(UACR)

SONAR

(responders)

-48.8%

- [3]

Phase 2
(0.75 mq)

-36.2%

+2%

Phase 2
(1.25 mg)

-43.9%

+2%

Annual
Change in
eGFR

-3.0
ml/min/1.73

m2

-3.6
ml/min/1.73

m2

<0.001

Primary Composite Renal Endpoint included doubling of serum creatinine, end-stage renal
disease, or renal death. UACR: Urine Albumin-to-Creatinine Ratio eGFR: estimated Glomerular
Filtration Rate
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Safety Outcomes

Hazard
Adverse . o
Atrasentan Placebo Ratio (95% P-value Citation
Event
Cl)
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3.5% 2.6% 1.33 (0.85—
n for Heart 0.208
_ (47/1325) (34/1323) 2.07)
Failure
Fluid More
. Less frequent
Retention frequent
More
Anemia Less frequent
frequent
Peripheral
Common
Edema
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Observed

Sperm Count

Experimental Protocols

The methodologies employed in the clinical trials are crucial for interpreting the results. The
SONAR trial utilized a unique enrichment design.

SONAR Trial Protocol

Study Design: The SONAR trial was a randomized, double-blind, placebo-controlled,
multicenter study. It incorporated an enrichment period to identify patients who were most likely
to benefit from atrasentan and least likely to experience adverse effects.

Patient Population: The trial enrolled adults aged 18-85 years with type 2 diabetes, an
estimated glomerular filtration rate (eGFR) of 25—75 mL/min per 1.73 m2, and a urine albumin-
to-creatinine ratio (UACR) of 300-5000 mg/g. All patients were receiving the maximum

tolerated dose of a renin-angiotensin system (RAS) inhibitor.

Enrichment Period: All eligible participants received open-label atrasentan (0.75 mg daily) for
six weeks. Patients who demonstrated a UACR reduction of at least 30% without significant
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fluid retention were classified as "responders” and were then randomized to the double-blind
treatment period.

Randomization and Treatment: Responders were randomly assigned to receive either
atrasentan (0.75 mg daily) or a placebo.

Primary Endpoint: The primary outcome was a composite of doubling of serum creatinine, end-
stage renal disease (ESRD), or renal death.

Visualizations
Signaling Pathway of Atrasentan
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Caption: Atrasentan blocks the Endothelin A receptor, inhibiting downstream signaling.

SONAR Trial Experimental Workflow
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SONAR Clinical Trial Workflow
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Caption: Workflow of the SONAR trial, including the enrichment and randomization phases.
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Conclusion

Atrasentan has demonstrated a statistically significant reduction in the primary composite
renal outcome and a notable decrease in albuminuria in patients with diabetic kidney disease.
However, these benefits are accompanied by an increased risk of fluid retention and heart
failure, which necessitates careful patient selection. The enrichment design of the SONAR trial
was a key strategy to identify a patient population with a favorable benefit-risk profile. Future
research may explore the role of atrasentan in combination with other renoprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Atrasentan vs. Placebo in Diabetic Kidney Disease: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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